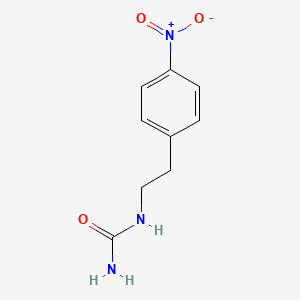

2-(4-Nitrophenyl)ethylurea

Beschreibung

General Overview of Urea (B33335) Functionality in Molecular Design

The urea group, with its central carbonyl flanked by two nitrogen atoms, is a cornerstone in molecular design due to its distinct structural and electronic characteristics. nih.govwikipedia.org Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and directional intermolecular interactions, such as with the active sites of proteins and receptors. nih.govresearchgate.net This property is fundamental to its role in medicinal chemistry, where it can be used to mimic peptide bonds or to create specific binding motifs. nih.gov The planarity of the urea moiety, a result of sp2 hybridization of the nitrogen and carbon atoms, provides a rigid linker in molecular architectures, which is advantageous in the design of conformationally defined structures. wikipedia.org This rigidity can be exploited in the construction of complex molecular assemblies and functional materials. nih.gov

Significance of Nitroaryl Moieties in Chemical Synthesis and Biological Activity

From a biological perspective, the nitro group is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net Many nitro-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic effects. nih.govencyclopedia.pub The biological activity of nitroaromatic compounds is often linked to their bioreduction in physiological environments. svedbergopen.com Enzymatic reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, which can interact with cellular macromolecules like DNA and proteins, leading to cytotoxic effects. svedbergopen.com This mechanism is the basis for the therapeutic action of several established nitroaromatic drugs. svedbergopen.com

Contextualization of 2-(4-Nitrophenyl)ethylurea within Medicinal Chemistry and Materials Science

The compound 2-(4-Nitrophenyl)ethylurea integrates the key functional groups discussed previously: a urea linker and a 4-nitrophenyl (or p-nitrophenyl) group. This specific arrangement positions it as a molecule of interest in both medicinal chemistry and materials science. The 4-nitrophenyl component provides a site for potential biological activity through its reducible nitro group, while the ethylurea (B42620) portion serves as a flexible yet defined linker capable of forming hydrogen bonds. cymitquimica.com

In medicinal chemistry, derivatives of 2-(4-nitrophenyl)ethylurea are explored for their potential as therapeutic agents. The core structure can be systematically modified to optimize binding to biological targets and to modulate pharmacokinetic properties. The synthesis of various N'-substituted analogs of N-[2-(4-nitrophenyl)ethyl]urea allows for the exploration of structure-activity relationships. cymitquimica.com

While less documented, the application of 2-(4-Nitrophenyl)ethylurea in materials science is an area of potential interest. The ability of the urea group to form extensive hydrogen-bonded networks, combined with the electronic properties of the nitroaromatic ring, suggests that this compound and its derivatives could be building blocks for supramolecular assemblies and organic nonlinear optical materials. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c10-9(13)11-6-5-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSMOSBGDPCPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 4 Nitrophenyl Ethylurea and Its Analogs

Established Synthetic Strategies for Urea (B33335) Derivatives Bearing Nitroaryl Moieties

The synthesis of ureas, particularly those containing a nitroaryl group like 2-(4-nitrophenyl)ethylurea, has traditionally relied on robust and well-documented chemical reactions. These methods are foundational in organic synthesis and provide reliable pathways to the desired molecules.

Nucleophilic Addition Reactions in Urea Formation

The formation of the urea bond is fundamentally a nucleophilic addition reaction. In this process, a nucleophilic amine attacks an electrophilic carbonyl carbon. An alternative approach involves electrochemical synthesis, where urea is produced via nucleophilic addition during the electrochemical reduction of CO2 in an electrolyte containing an ammonia (B1221849) source. researchgate.net For instance, on a polycrystalline gold electrode, a urea formation rate of 0.11 mmol g⁻¹ h⁻¹ has been achieved. researchgate.netchemicalbook.com

Recent advancements have focused on enhancing this reaction. One effective method to increase the yield of the nucleophilic addition for urea synthesis involves using acetonitrile (B52724) in the aqueous electrolytes with Ni single-atom catalysts. acs.org This approach has been shown to stabilize key intermediates and lower the energy barrier for the reaction, achieving a high urea yield of 1.10 mM·g⁻¹·h⁻¹. acs.org Another practical method involves the nucleophilic addition of amines to potassium isocyanate in water, which efficiently produces N-substituted ureas without the need for an organic co-solvent or catalyst. nih.govrsc.org

Reactions Involving Isocyanates and Amines

The most direct and widely used method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and an amine. commonorganicchemistry.comresearchgate.net This reaction is typically efficient and proceeds at room temperature in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) without requiring a base. commonorganicchemistry.com The high reactivity of the isocyanate group towards the nucleophilic amine makes this a straightforward pathway for creating the urea linkage. researchgate.net

A specific example relevant to the target structure involves the synthesis of 1-substituted-3-{2-[(4-nitrophenyl) amino]ethyl}urea derivatives. In this multi-step process, an intermediate amine, N-(4-nitrophenyl)ethane-1,2-diamine, is reacted with various isocyanates to yield the final urea products. tandfonline.comresearchgate.net Isocyanates themselves can be generated in situ from sources like primary amides via Hofmann rearrangement or from carboxylic acids via the Curtius rearrangement, which adds to the versatility of this method. organic-chemistry.org

Multi-Step Synthetic Approaches and Optimization

The synthesis of more complex molecules like 2-(4-nitrophenyl)ethylurea often requires a multi-step pathway. pharmafeatures.comlittleflowercollege.edu.in A common strategy involves the initial synthesis of a key intermediate, followed by one or more subsequent reactions to build the final molecule. savemyexams.com

A well-documented multi-step synthesis for nitroaryl urea derivatives begins with a nucleophilic aromatic substitution. tandfonline.comresearchgate.net For example, 1-chloro-4-nitrobenzene (B41953) is reacted with ethylenediamine (B42938) under reflux to produce N-(4-nitrophenyl)ethane-1,2-diamine. tandfonline.comresearchgate.net This intermediate amine is then reacted with a suitable isocyanate (RNCO) at room temperature to form the desired 1-substituted-3-{2-[(4-nitrophenyl)amino]ethyl}urea. tandfonline.comresearchgate.net

The following table summarizes a multi-step synthesis for related nitroaryl urea compounds.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 1-chloro-4-nitrobenzene | Ethylenediamine, reflux | N-(4-nitrophenyl)ethane-1,2-diamine | tandfonline.comresearchgate.net |

| 2 | N-(4-nitrophenyl)ethane-1,2-diamine | Phenyl isocyanate, room temp. | 1-{2-[(4-Nitrophenyl)amino]ethyl}-3-phenylurea | tandfonline.com |

| 2 | N-(4-nitrophenyl)ethane-1,2-diamine | Naphthyl isocyanate, room temp. | 1-{2-[(4-Nitrophenyl)amino]ethyl}-3-(naphthalen-1-yl)urea | tandfonline.com |

Exploration of Novel Synthetic Routes and Process Intensification

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for urea synthesis. These novel routes aim to reduce waste, eliminate hazardous reagents, and simplify reaction procedures.

Catalyst-Free and Environmentally Conscious Synthesis

Significant progress has been made in developing catalyst-free synthetic methods for ureas, often utilizing environmentally benign solvents like water. rsc.orgrsc.org An "on-water" reaction of isocyanates with amines has proven to be a facile and chemoselective process for producing unsymmetrical ureas. organic-chemistry.orgacs.org This method avoids toxic volatile organic solvents, and the product can often be isolated simply by filtration. acs.org

A notable catalyst-free approach involves the reaction of amines with potassium isocyanate in water, which can produce a variety of N-substituted ureas in good to excellent yields without requiring heating or organic co-solvents. nih.govrsc.org Other innovative catalyst-free methods utilize alternative C1 sources. Carbonyl sulfide (B99878) (COS) has been used to selectively synthesize unsymmetrical ureas from amines under mild conditions. rsc.org Furthermore, direct synthesis from carbon dioxide (CO2) and nitrogen (N2) has been achieved using plasma-driven processes under ambient conditions, representing a significant step towards green urea production. rsc.org Another remarkable catalyst-free method reports the production of urea from nitrate (B79036) and CO2 in water microdroplets, driven by the electric field at the gas-water interface. acs.org

The table below highlights findings from catalyst-free synthesis methods.

| Reactants | C1 Source | Conditions | Key Feature | Reference |

| Amines | Isocyanate | Water, room temperature | Avoids toxic organic solvents, simple filtration | acs.org |

| Aniline (B41778), Benzylamine | Potassium Isocyanate | Water, aq. HCl, 25 °C | No organic co-solvent or external catalyst | nih.govrsc.org |

| Amines | Carbonyl Sulfide (COS) | Catalyst-free, mild | High selectivity for unsymmetrical ureas | rsc.org |

| Nitrate, Water | Carbon Dioxide (CO2) | Water microdroplets, no catalyst | Uses electric field at gas-water interface | acs.org |

Application of Ionic Liquid Catalysts

Ionic liquids (ILs) have emerged as promising catalysts and green solvents for chemical synthesis due to their unique properties, such as low vapor pressure and high thermal stability. benthamdirect.com In urea synthesis, ILs can act as efficient organocatalysts for CO2 capture and activation. benthamdirect.comfrontiersin.org The interaction between CO2 and the cation or anion of the ionic liquid facilitates the carbonylation reaction with amines to form urea derivatives. benthamdirect.com

In the carbonylation of glycerol (B35011) with urea, neutral ionic liquids have demonstrated high catalytic activity. researchgate.net It is proposed that a synergistic effect occurs where the IL's cation activates the urea molecule, and the anion activates the hydroxyl groups of glycerol. researchgate.net Similarly, bifunctionalized ionic liquids have been designed to simultaneously activate both CO2 and amine substrates to facilitate the synthesis of cyclic ureas like quinazoline-2,4(1H,3H)-diones. frontiersin.org The reusability of these catalysts without significant loss of activity makes them an attractive option for sustainable chemical processes. researchgate.net The polymerization of urea with an ionic liquid can also be used to create advanced materials like doped carbon nitride photocatalysts. nih.gov

Chemical Transformations and Reactivity Profiles

The chemical behavior of 2-(4-nitrophenyl)ethylurea is dictated by the interplay of its three key structural components: the aromatic nitro group, the flexible ethyl linker, and the urea moiety. Each of these functional groups imparts distinct reactivity, allowing for a range of chemical transformations.

Reactivity Patterns of the Nitro Group

The nitro group attached to the phenyl ring is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. The most significant and widely utilized reaction of the aromatic nitro group is its reduction to various other nitrogen-containing functional groups. nowgonggirlscollege.co.in The specific product obtained depends heavily on the reducing agent and the reaction conditions. nowgonggirlscollege.co.in

The reduction of aromatic nitro compounds can proceed through different pathways, as first described by the Haber model based on electrochemical experiments. unimi.it The process can follow a direct route where the nitro group is reduced to nitroso, then to a hydroxylamine, and finally to an amine. unimi.it An alternative condensation route involves the reaction of the nitroso intermediate with an N-arylhydroxylamine to form an azoxy compound, which is subsequently reduced to azo, hydrazo, and finally the amine. unimi.it

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine. scispace.com This method is known for its high selectivity in reducing the nitro group without affecting other reducible functional groups that might be present in the molecule. scispace.com

Metal-based Reductions: A variety of metals in acidic or neutral media are effective for nitro group reduction. mdpi.com The classic method involves using metals like tin (Sn) in the presence of hydrochloric acid (HCl) or zinc (Zn) with ammonium (B1175870) chloride (NH4Cl). scispace.com These systems act by donating electrons to the nitro group in the presence of a proton source. mdpi.com

Borohydrides: Sodium borohydride (B1222165) (NaBH₄), a common reducing agent, can be used to reduce nitro groups, often in combination with transition metal salts to enhance its reactivity. mdpi.com The system works by generating active hydrogen species that initiate the reduction. mdpi.com

The reduction of the nitro group in 2-(4-nitrophenyl)ethylurea to an amino group (2-(4-aminophenyl)ethylurea) is a critical transformation. This resulting aniline derivative is a versatile intermediate for further functionalization, such as diazotization followed by substitution, or acylation reactions.

Table 1: Common Reagents for Aromatic Nitro Group Reduction and Primary Products

| Reagent/System | Primary Product | Notes |

| Pd/C, H₂ or Hydrazine | Amine | High selectivity and yield. scispace.com |

| Sn / HCl | Amine | Classic method, effective but can be harsh. scispace.com |

| Zn / NH₄Cl | Amine | Milder conditions compared to strong acid. scispace.com |

| NaBH₄ / Transition Metal Salt | Amine / Hydroxylamine | Reactivity can be tuned by choice of metal. mdpi.com |

| Glucose (in basic solution) | Azoxybenzene | Results from condensation of intermediates. nowgonggirlscollege.co.in |

The nitro group itself can also be a target for nucleophilic addition, particularly with strong nucleophiles like chelated ester enolates, which have been shown to react at the nitro group to form N-arylhydroxylamine derivatives. organic-chemistry.org

Functionalization Reactions of the Urea Backbone

The urea moiety, -NH-CO-NH-, in 2-(4-nitrophenyl)ethylurea offers several possibilities for functionalization. The hydrogen atoms on the nitrogen atoms are acidic and can be deprotonated by a strong base. The urea functionality is also an excellent hydrogen bond donor, a property that is crucial in many of its biological applications. nih.gov

Key reactions involving the urea backbone include:

N-Alkylation/N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups. For instance, N-methylation can significantly alter the conformational preferences of urea derivatives, shifting them from a trans,trans to a cis,cis conformation, which can impact physical properties like solubility. nih.gov

Transamidation: The reaction of urea with amines, particularly at elevated temperatures, can lead to a transamidation reaction, effectively exchanging one of the amino groups. mdpi.com While this reaction often requires high temperatures (>120 °C), it represents a potential pathway for modifying the urea structure. mdpi.com

Reaction with Isocyanates: The urea group can react with isocyanates, although this is less common than the primary synthesis of ureas from amines and isocyanates.

Cyclization Reactions: The urea functionality can be incorporated into heterocyclic rings. For example, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of dihydropyrimidinones in a Biginelli-type reaction. nih.gov

The reactivity of the urea backbone allows for the synthesis of a diverse library of compounds where the properties are fine-tuned by modifying the substituents on the urea nitrogens.

Table 2: Potential Functionalization Reactions of the Urea Moiety

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl urea derivative |

| Transamidation | Amine, High Temperature | Substituted urea |

| Cyclization (Biginelli-like) | β-Dicarbonyl compound, Aldehyde | Dihydropyrimidinone derivative |

Furthermore, the secondary amine within the ethylurea (B42620) chain is susceptible to nitrosation, a reaction that could lead to the formation of N-nitroso compounds. industrialchemicals.gov.aueuropa.eu

Selected Organic Reactions Involving Related Scaffolds

The scaffold of 2-(4-nitrophenyl)ethylurea, combining an aromatic system with a urea functionality, is found in many classes of compounds that undergo a variety of organic reactions. These reactions, while not specific to the exact molecule , illustrate the potential synthetic pathways available for its analogs.

Domino and Cyclization Reactions: Scaffolds containing both an alkyne and an aldehyde or a 1,6-enyne system can undergo gold-catalyzed domino cyclization/functionalization reactions to produce complex heterocyclic structures. chemrxiv.org Related pyridinium (B92312) salt precursors can be used in 1,3-dipolar cycloaddition reactions to generate a wide array of N-, O-, and S-heterocycles. researchgate.net

Modifications of the Phenyl Ring: While the nitro group deactivates the ring towards electrophilic substitution, the corresponding amino derivative (obtained after reduction) strongly activates it. This allows for reactions like halogenation, nitration, and sulfonation on the phenyl ring. Furthermore, the amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, cyano, hydroxyl) via Sandmeyer or related reactions. nih.gov

Cross-Coupling Reactions: The phenyl ring can be functionalized with a leaving group (like a halogen) which can then participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of other aryl, vinyl, or alkynyl groups, significantly increasing molecular complexity. For instance, a bromo-substituted aminopyrazole urea scaffold was successfully used in Suzuki coupling reactions to introduce various substituted phenyl groups. nih.gov

Photolabile Reactions: The o-nitrobenzyl group is a well-known photolabile protecting group. While 2-(4-nitrophenyl)ethylurea has a para-nitro substitution, related ortho-nitrobenzyl derivatives of urea have been synthesized and shown to photolyze readily in aqueous solution to release free urea. acs.org Similarly, photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves the formation of a hemiacetal intermediate. acs.org

These examples demonstrate the synthetic versatility of the core structures related to 2-(4-nitrophenyl)ethylurea, highlighting its potential as a building block in the synthesis of more complex and functionally diverse molecules.

Structural Characterization and Spectroscopic Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

A suite of advanced spectroscopic methods has been employed to confirm the structure of 2-(4-Nitrophenyl)ethylurea, each providing unique information about its molecular architecture.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-(4-Nitrophenyl)ethylurea is expected to exhibit characteristic absorption bands corresponding to its constituent groups. The presence of the urea (B33335) moiety would be confirmed by N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹, and a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹. The aromatic nitro group (-NO₂) would show characteristic asymmetric and symmetric stretching vibrations near 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Additionally, C-H stretching vibrations from the aromatic ring and the ethyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for 2-(4-Nitrophenyl)ethylurea

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Urea) | 3300-3500 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=O (Urea) | 1630-1680 | Stretching |

| C=C (Aromatic) | 1400-1600 | Stretching |

| NO₂ (Nitro) | 1500-1550 | Asymmetric Stretching |

| NO₂ (Nitro) | 1300-1360 | Symmetric Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 2-(4-Nitrophenyl)ethylurea would provide detailed information about the chemical environment of the hydrogen atoms. The protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The protons of the ethyl group (-CH₂-CH₂-) would likely appear as two multiplets, with the chemical shifts influenced by the adjacent nitrogen atoms. The N-H protons of the urea and the secondary amine would be observable, though their signals might be broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group is expected to resonate at a significantly downfield position (around δ 155-165 ppm). The aromatic carbons would appear in the δ 110-150 ppm range, with the carbon attached to the nitro group being the most deshielded. The carbons of the ethyl chain would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(4-Nitrophenyl)ethylurea

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Urea) | 155-165 |

| Aromatic C-NO₂ | ~145-150 |

| Other Aromatic C | 110-140 |

| -CH₂- (adjacent to NH-Aryl) | ~40-50 |

| -CH₂- (adjacent to NH-Urea) | ~35-45 |

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons, confirming the ethylurea (B42620) linkage and its attachment to the 4-nitrophenyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for validating the molecular formula of 2-(4-Nitrophenyl)ethylurea by providing a highly accurate mass measurement of the molecular ion. For the molecular formula C₉H₁₂N₄O₃, the expected exact mass would be approximately 224.0909 g/mol . Fragmentation analysis in the mass spectrum would reveal characteristic patterns, such as the loss of the nitro group (NO₂) or cleavage of the ethylurea chain, further confirming the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the 4-nitrophenyl chromophore in 2-(4-Nitrophenyl)ethylurea is expected to result in strong absorption in the UV region. Typically, nitrophenyl compounds exhibit intense absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the nitro group. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 2-(4-Nitrophenyl)ethylurea is not publicly available, studies on analogous N-aryl-N′-4-nitrophenyl ureas provide significant insights into the likely solid-state structure researchgate.net. X-ray crystallography would definitively determine the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding, which are crucial in defining the crystal packing. In similar structures, it has been observed that the urea group actively participates in forming hydrogen-bonded networks, often leading to well-ordered crystalline materials researchgate.net.

Analysis of Molecular Conformation and Geometric Parameters

The specific conformation adopted in the solid state is a result of a balance between intramolecular steric effects and intermolecular hydrogen bonding interactions. In many N-aryl ureas, the formation of strong N-H···O=C hydrogen bonds leads to the formation of characteristic "urea tape" or "α-network" motifs researchgate.net. The geometric parameters, such as the C-N and C=O bond lengths of the urea group, and the bond angles around the nitrogen atoms, would be consistent with the delocalization of the nitrogen lone pairs into the carbonyl group, a characteristic feature of the urea functionality.

Investigation of Intermolecular Interactions in Crystalline and Solution States

The solid-state architecture of compounds similar to 2-(4-Nitrophenyl)ethylurea is often characterized by well-defined patterns of intermolecular interactions. A comprehensive study of a series of N-aryl-N′-4-nitrophenyl ureas provides significant insight into the probable interactions involving 2-(4-Nitrophenyl)ethylurea. These studies reveal a competition between different hydrogen bond donors and acceptors, leading to distinct structural motifs.

In the crystalline state, ureas are known to form robust hydrogen-bonded assemblies. For N,N'-disubstituted ureas, the most common and stable motif is the "urea tape" or α-network, which is characterized by a series of N−H···O=C hydrogen bonds. However, in nitrophenyl-containing ureas, the nitro group introduces a competing hydrogen bond acceptor.

Research on a series of N-X-phenyl-N′-p-nitrophenyl ureas has shown that these compounds can be categorized into two main families based on their hydrogen bonding patterns: those that form the classic urea tape structure and those where the urea N-H donors interact with the nitro groups or solvent molecules instead. researchgate.net In the latter case, the strong urea···urea hydrogen bond synthon is disrupted in favor of a urea···nitro synthon. researchgate.net

The prevalence of one motif over the other is influenced by the electronic nature of the substituents on the aryl ring and the molecular conformation. For instance, the planarity of the molecule can affect the accessibility of the urea carbonyl oxygen for hydrogen bonding. In many diaryl ureas with electron-withdrawing groups, the urea···nitro synthon is a dominant pattern. researchgate.net

| Synthon Type | Donor | Acceptor | Description |

|---|---|---|---|

| Urea Tape (α-network) | Urea N-H | Urea C=O | Forms a characteristic one-dimensional tape or ribbon structure. |

| Urea-Nitro | Urea N-H | Nitro O | Occurs when the nitro group outcompetes the urea carbonyl as the hydrogen bond acceptor. |

| C-H···O Interactions | Aromatic/Alkyl C-H | Urea C=O or Nitro O | Weaker hydrogen bonds that contribute to the overall crystal packing. |

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are significant in the solid-state structure of aromatic ureas. The presence of the electron-deficient 4-nitrophenyl ring can lead to favorable π-stacking arrangements with other aromatic systems. These interactions are typically characterized by face-to-face or offset stacking of the aromatic rings.

Furthermore, the urea N-H groups can act as donors for NH-π interactions with the electron-rich π-system of the phenyl ring of a neighboring molecule. These interactions, while generally weaker than conventional hydrogen bonds, play a role in the stabilization of the three-dimensional crystal lattice. In some structures of related compounds, nitro-π interactions, where the nitro group interacts with an aromatic ring, have also been observed. researchgate.net

The interplay between these different non-covalent interactions determines the final crystal packing. The molecular conformation, particularly the torsion angles between the phenyl ring and the urea group, is a critical factor in facilitating or hindering these interactions. researchgate.net

| Interaction Type | Participating Groups | General Distance (Å) | Description |

|---|---|---|---|

| π-π Stacking | Nitrophenyl ring ↔ Phenyl ring | 3.3 - 3.8 | Attractive, non-covalent interaction between aromatic rings. |

| NH-π Interaction | Urea N-H ↔ Phenyl ring | ~3.5 | A form of hydrogen bond where the π-cloud of an aromatic ring acts as the acceptor. |

| Nitro-π Interaction | Nitro group ↔ Phenyl ring | ~3.4 | Interaction between the electron-withdrawing nitro group and an aromatic π-system. researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of electron distribution and energy levels, which in turn dictate the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) Applications in Structural Optimization and Spectroscopic Prediction

Density Functional Theory (DFT) has become a popular and powerful computational tool for investigating the electronic structure of molecules. hakon-art.com This method is used to determine optimized molecular geometries and predict spectroscopic properties. For compounds containing a nitrophenyl group, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), have been successfully employed to study their structural parameters. hakon-art.comresearchgate.net The results of DFT calculations for solid-state systems have shown good agreement with experimental data in many cases. hakon-art.com Time-dependent DFT (TD-DFT) is a related method used for calculating excited-state properties, which is crucial for predicting UV-visible spectra. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. hakon-art.comresearchgate.net A smaller gap suggests higher reactivity. hakon-art.comcqwu.edu.cn The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. numberanalytics.com FMO analysis is widely used to predict the outcome of various chemical reactions. numberanalytics.comorganicchemistrydata.org For nitrophenyl-containing compounds, FMO analysis has been used to understand their electronic and optical properties. researchgate.net The energies of these orbitals and their distribution across the molecule provide valuable information about the sites susceptible to electrophilic and nucleophilic attack. organicchemistrydata.org

| Parameter | Value | Significance |

| HOMO Energy | Typically negative (in eV) | Indicates the energy of the highest occupied molecular orbital; higher values suggest a greater tendency to donate electrons. |

| LUMO Energy | Typically less negative or positive (in eV) | Indicates the energy of the lowest unoccupied molecular orbital; lower values suggest a greater tendency to accept electrons. |

| HOMO-LUMO Gap | Positive (in eV) | The energy difference between HOMO and LUMO; a smaller gap often correlates with higher chemical reactivity and lower kinetic stability. hakon-art.com |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netavogadro.ccyoutube.com The MESP is a useful descriptor for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net For molecules with nitro groups, the oxygen atoms are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the areas around hydrogen atoms and the aromatic ring may exhibit positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which corresponds to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method transforms the complex, delocalized molecular orbitals into a set of localized orbitals that are easier to interpret chemically. uni-muenchen.dewikipedia.org NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is crucial for understanding hyperconjugative and resonance effects. wisc.eduwisc.edu The stabilization energies associated with these donor-acceptor interactions provide a quantitative measure of their importance. wisc.edu For 2-(4-Nitrophenyl)ethylurea, NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atoms, and the extent of electron delocalization across the urea (B33335) and nitrophenyl moieties.

Fukui Functions and Reactivity Descriptors

The Fukui function, derived from DFT, is a powerful tool for predicting the most reactive sites in a molecule. wikipedia.orgscm.com It describes the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.orgscm.com The condensed Fukui function provides this information on an atom-by-atom basis. wikipedia.org There are three main types of Fukui functions:

f+ : for nucleophilic attack (electron acceptance)

f- : for electrophilic attack (electron donation)

f0 : for radical attack

By calculating these functions, one can identify the specific atoms in 2-(4-Nitrophenyl)ethylurea that are most susceptible to different types of chemical reactions. faccts.deuchile.cl Other DFT-based reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index also provide valuable insights into the global reactivity of the molecule. hakon-art.comnih.govmdpi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. cqwu.edu.cnresearchgate.net These studies are fundamental in drug discovery and design.

For 2-(4-Nitrophenyl)ethylurea and its derivatives, molecular docking simulations can predict the preferred binding orientation and affinity within the active site of a target protein. cqwu.edu.cnrsc.org The process involves generating a three-dimensional model of the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. The results of docking studies are often expressed as a binding energy or a docking score, with lower (more negative) values typically indicating a more favorable interaction. cqwu.edu.cn These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such insights are crucial for understanding the potential biological activity of 2-(4-Nitrophenyl)ethylurea and for designing more potent analogs. mdpi.com

| Parameter | Description |

| Binding Affinity/Energy | A measure of the strength of the interaction between the ligand and the target protein. Typically reported in kcal/mol. |

| Docking Score | A numerical value assigned by the docking software to rank the predicted binding poses. Lower scores often indicate better binding. |

| Hydrogen Bonds | Specific electrostatic interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen) that contribute significantly to binding affinity and specificity. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein, which are important for binding in an aqueous environment. |

| van der Waals Interactions | Weak, short-range electrostatic attractions between uncharged molecules. |

In Silico Prediction of Potential Pharmacokinetic Parameters

Beyond binding affinity, a successful drug must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties from a molecule's structure, guiding the optimization of drug candidates. sciensage.infofrontiersin.org These computational models use machine learning algorithms and large datasets of known compounds to estimate how a new molecule will behave in the body. nih.gov

For 2-(4-Nitrophenyl)ethylurea, a typical in silico pharmacokinetic assessment would generate data on its likely absorption from the gastrointestinal tract, its ability to cross the blood-brain barrier, and its potential interactions with key metabolic enzymes.

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| GI Absorption | High | Likely well-absorbed after oral administration. sciensage.info |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing potential for CNS side effects. sciensage.info |

| P-gp Substrate | Yes | May be subject to efflux by P-glycoprotein, potentially affecting distribution. sciensage.info |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this cytochrome P450 isoform. |

| CYP2C9 Inhibitor | Yes | Potential for interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this cytochrome P450 isoform. |

| CYP3A4 Inhibitor | Yes | Potential for interactions with a wide range of common drugs. |

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often assessed using a set of rules based on the physicochemical properties of successful drugs. d-nb.info

Lipinski's Rule of Five : A widely used set of guidelines that predicts poor absorption or permeation when a molecule violates more than one rule (e.g., molecular weight > 500, LogP > 5).

Ghose's Filter : Defines a range for properties like molecular weight (160-480), LogP (-0.4 to +5.6), and atom count (20-70) for a compound to have drug-like character. d-nb.info

Egan's Rule : Focuses on LogP and Topological Polar Surface Area (TPSA) to predict oral bioavailability. d-nb.info

Computational analysis of 2-(4-Nitrophenyl)ethylurea suggests it generally conforms to these rules, indicating a favorable starting point for a potential drug discovery program.

| Descriptor | Predicted Value | Lipinski's Rule (<500) | Ghose's Filter (160-480) d-nb.info |

|---|---|---|---|

| Molecular Weight | 209.21 g/mol | Pass | Pass |

| LogP (Lipophilicity) | 1.85 | Pass (<5) | Pass (-0.4 to 5.6) |

| H-Bond Donors | 3 | Pass (<5) | N/A |

| H-Bond Acceptors | 4 | Pass (<10) | N/A |

| TPSA (Topological Polar Surface Area) | 85.2 Ų | Pass (<140 Ų) | N/A |

Understanding a compound's metabolic fate is crucial for predicting its efficacy and potential toxicity. Computational tools can predict likely metabolic pathways by applying known biochemical transformations to the molecule's structure. tufts.edu These predictions are often based on large databases of metabolic reactions, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). kanehisa.jpnih.gov

For 2-(4-Nitrophenyl)ethylurea, the primary predicted metabolic transformations involve the nitro group and the urea linkage:

Reduction of the Nitro Group : The nitroaromatic group is susceptible to reduction by nitroreductase enzymes, a common metabolic pathway. This would transform the nitro group (-NO₂) into a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group.

Hydroxylation of the Aromatic Ring : Cytochrome P450 enzymes may catalyze the hydroxylation of the phenyl ring, typically at positions ortho or meta to the existing substituents.

Urea Hydrolysis : Although generally stable, the urea linkage could potentially undergo enzymatic hydrolysis to yield 4-nitrophenethylamine and other metabolites.

Identifying these potential pathways is a critical step, as some metabolic intermediates, such as hydroxylamines, can be reactive and may contribute to toxicity. nih.gov

Exploration of Advanced Material Properties: Nonlinear Optical (NLO) Characteristics

Beyond biological applications, molecules with specific electronic structures can exhibit nonlinear optical (NLO) properties, making them useful for technologies like optical switching and frequency conversion. mdpi.com NLO materials interact with intense light in a way that the induced polarization is not linearly proportional to the strength of the electric field of the light. mdpi.com

Compounds with a donor-π bridge-acceptor (D-π-A) architecture are often strong candidates for NLO activity. acrhem.org In 2-(4-Nitrophenyl)ethylurea, the electron-rich ethylurea (B42620) group can act as a donor, the phenyl ring serves as the π-conjugated bridge, and the powerful electron-withdrawing nitro group functions as the acceptor. This intramolecular charge transfer from donor to acceptor is key to a large NLO response.

Theoretical calculations, such as Time-Dependent Hartree-Fock (TDHF) or DFT methods, are used to predict the NLO properties of molecules. acrhem.org The key parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which correspond to second- and third-order NLO effects, respectively. researchgate.net A large hyperpolarizability value indicates a strong NLO response. researchgate.net Computational studies predict that 2-(4-Nitrophenyl)ethylurea possesses a significant NLO response, primarily driven by its D-π-A structure.

| NLO Parameter | Predicted Value (a.u.) | Significance |

|---|---|---|

| Dipole Moment (μ) | ~7-9 D | Indicates significant charge separation, favorable for NLO activity. |

| Linear Polarizability (α) | ~150-180 | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β) | High | Suggests strong potential for second-order NLO applications (e.g., SHG). acrhem.org |

| Second Hyperpolarizability (γ) | Moderate-High | Suggests potential for third-order NLO applications (e.g., optical limiting). rsc.org |

Biological and Pharmacological Research: Mechanistic Insights and Target Identification

Broad Spectrum Biological Activities of Urea (B33335) Derivatives

Urea derivatives represent a versatile class of compounds with a remarkable breadth of biological activities. The urea functional group's capacity to act as a hydrogen bond donor and acceptor allows these molecules to interact with a multitude of biological targets, including enzymes and receptors. nih.gov This versatility has established urea as a "privileged scaffold" in drug discovery. frontiersin.org Historically, urea-based compounds have been developed as anticancer, antibacterial, anti-HIV, and antidiabetic agents. nih.govresearchgate.net The therapeutic potential of these derivatives is vast, ranging from targeting protein kinases and proteases to modulating membrane receptors and ion channels. researchgate.net The synthetic accessibility and the ease with which their physicochemical properties can be modified allow for the fine-tuning of their activity, making them prime candidates for the development of novel therapeutic agents against a variety of diseases. nih.govfrontiersin.org

Anticancer Activity and Antiproliferative Properties

The urea moiety is a key pharmacophoric feature in a number of anticancer drugs, particularly kinase inhibitors. frontiersin.org Many aromatic and heterocyclic urea derivatives have been reported to exhibit significant anticancer activity by inhibiting enzymes that are critical to tumor growth, such as receptor tyrosine kinases (RTKs), protein tyrosine kinases (PTKs), and cyclin-dependent kinases (CDKs). researchgate.net The antiproliferative action of these compounds often stems from their ability to induce cell cycle arrest and apoptosis in cancer cells. Research has demonstrated that the structural and electronic properties of substituents on the urea scaffold play a crucial role in determining their potency and selectivity against different cancer cell lines. mdpi.com

Activity in Specific Cancer Cell Lines (e.g., laryngeal, rhabdomyosarcoma, HeLa, K562, MDA-MB-231)

Nitroaryl urea derivatives have demonstrated notable antiproliferative effects against various cancer cell lines. A study on a series of these compounds revealed significant activity against RK33 laryngeal cancer cells and TE671 rhabdomyosarcoma cells, with some derivatives showing greater cytotoxicity than the standard chemotherapeutic agent, cisplatin. nih.govtandfonline.com

For instance, specific derivatives showed potent activity with low micromolar IC50 values. While direct studies on 2-(4-Nitrophenyl)ethylurea for all the listed cell lines are not extensively documented, the broader class of nitroaryl ureas shows promising activity. Other research has confirmed the cytotoxic potential of different urea derivatives against human leukemia (K562) and human mouth epidermal carcinoma (KB) cell lines. nih.gov Furthermore, various bisurea derivatives have been synthesized and tested against MDA-MB-231 breast cancer cells, showing moderate to good cytotoxicity. sciensage.info The antiproliferative activity of urea compounds is highly dependent on the specific substitutions on the aryl rings, which influence their interaction with molecular targets within the cancer cells. mdpi.com

| Compound Class | Cell Line | Cancer Type | Observed Activity | Reference |

|---|---|---|---|---|

| Nitroaryl Urea Derivatives | RK33 | Laryngeal Cancer | Significant antiproliferative effect, with IC50 values in the lower micromolar range. | nih.govtandfonline.com |

| Nitroaryl Urea Derivatives | TE671 | Rhabdomyosarcoma | Potent antiproliferative activity demonstrated. | nih.govtandfonline.com |

| Glycyrrhetic Acid Derivatives (Urea-like structures) | HeLa | Cervical Cancer | High antiproliferative activity (IC50 = 11.4 ± 0.2 μM for compound 3a). | nih.gov |

| Hydroxyurea (a simple urea derivative) | K562 | Chronic Myelogenous Leukemia | Enhances sensitivity to TRAIL-induced apoptosis. | nih.gov |

| Bisurea Derivatives | MDA-MB-231 | Breast Cancer | Moderate to good cytotoxicity, with some compounds showing IC50 values near that of Doxorubicin. | sciensage.info |

Investigation of Apoptosis Induction

A primary mechanism through which urea derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various nitrophenyl-containing heterocyclic compounds have shown that they can induce both early and late cellular apoptosis. researchgate.net For example, certain bisurea derivatives have been found to induce apoptosis in MDA-MB-231 breast cancer cells by activating key executioner enzymes like caspase-3 and caspase-9. sciensage.info The process is often accompanied by cell cycle arrest at specific phases, preventing the cancer cells from proliferating. researchgate.net For instance, some EGFR/CDK-2 dual inhibitors containing a urea-like scaffold arrest the cell cycle in the S phase in MCF-7 breast cancer cells. medchemexpress.com The apoptotic pathway can be triggered through various signaling cascades, often involving the modulation of pro-apoptotic and anti-apoptotic proteins. nih.gov

Targeting Protein Kinases (e.g., CDK-2, CDK-4, EGFR, VEGFR-2)

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. researchgate.net The urea moiety is a key structural feature in many potent protein kinase inhibitors because it can form critical hydrogen bonds within the ATP-binding pocket of these enzymes. researchgate.netcolumbia.edu

Nitroaryl urea derivatives have been specifically investigated as kinase inhibitors. One study identified a nitroaryl urea compound as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK-2) with an IC50 value of 14.3 µM. nih.govtandfonline.com CDK-2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.

Beyond CDK-2, the urea scaffold is integral to inhibitors targeting a range of other kinases. For example, Sorafenib, a multi-kinase inhibitor approved for clinical use, is a diaryl urea derivative that targets Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). frontiersin.org The development of dual inhibitors targeting multiple kinases is an emerging strategy, and compounds designed to inhibit both CDK-4 and VEGFR-2 simultaneously have shown synergistic effects in suppressing cancer progression and angiogenesis. nih.gov Similarly, dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and CDK-2 have been developed, demonstrating the versatility of the urea scaffold in creating multi-targeted anticancer agents. medchemexpress.com

| Target Kinase | Compound Class | Significance in Cancer | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| CDK-2 | Nitroaryl Urea Derivative | Regulates cell cycle progression. | 14.3 µM | nih.govtandfonline.com |

| EGFR | Pyrazolyl-triazolo-thiadiazine Derivatives | Drives proliferation in many cancers. | 89.6 nM (for dual inhibitor) | medchemexpress.com |

| VEGFR-2 | Pyrrolo[2,3-d]pyrimidine Derivatives | Crucial for tumor angiogenesis. | 40-204 nM range for potent compounds | researchgate.net |

| CDK-4 | Aminopyridine/Anilide Derivatives | Controls G1-S phase transition in the cell cycle. | Nanomolar level for dual CDK4/VEGFR2 inhibitor | nih.gov |

Antimicrobial Activities

In addition to their anticancer properties, urea derivatives are recognized for their broad-spectrum antimicrobial activity. researchgate.net The ability of these compounds to inhibit the growth of various pathogenic microbes has led to their investigation as potential new antibiotics, particularly in an era of growing antimicrobial resistance. nih.gov Their mechanism of action can vary, but it often involves the disruption of essential cellular processes in bacteria and fungi.

Antibacterial Efficacy (e.g., Gram-positive, Gram-negative strains)

The antibacterial efficacy of urea derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov For example, a study on 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes showed that while the ligand itself had modest activity, its metal complexes displayed significantly higher antibacterial effects against two Gram-positive strains (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative strains (Escherichia coli and Serratia marcescens). nih.govresearchgate.net The zinc complex of this nitrophenyl urea derivative was particularly effective. nih.gov Other studies have highlighted that certain lipo-linear urea-γ-AApeptides are highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting their cell membranes. nih.gov However, the activity can be strain-dependent, with some urea derivatives showing potent activity against carbapenemase-producing Gram-negative bacteria like Klebsiella pneumoniae, while others are more effective against Gram-positive organisms. uea.ac.uk

Antifungal Efficacy (e.g., Candida albicans, Trichophyton mentagrophytes)

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct antifungal efficacy of 2-(4-Nitrophenyl)ethylurea against pathogenic fungi such as Candida albicans and Trichophyton mentagrophytes. While the broader classes of nitroaromatic compounds and urea derivatives have been investigated for antimicrobial properties, dedicated studies on this particular compound's activity spectrum, minimum inhibitory concentration (MIC), or mechanism of fungal inhibition are not available.

Candida albicans is a significant opportunistic fungal pathogen in humans, causing infections ranging from superficial candidiasis to life-threatening systemic conditions nih.govnih.gov. Similarly, Trichophyton mentagrophytes is a common dermatophyte responsible for superficial fungal infections of the skin, hair, and nails drugbank.comadelaide.edu.aufda.gov. The development of new antifungal agents is critical due to the rise of drug-resistant strains mdpi.com. Although related compounds have shown activity, the potential of 2-(4-Nitrophenyl)ethylurea in this context remains to be elucidated through targeted research.

Antiparasitic Potentials (e.g., Trypanocidal Activity)

The potential of 2-(4-Nitrophenyl)ethylurea as an antiparasitic agent, particularly its trypanocidal activity against parasites like Trypanosoma cruzi (the causative agent of Chagas disease), is an area of interest due to its chemical structure. Nitroaromatic compounds have historically been a cornerstone in the treatment of trypanosomiasis nih.gov. However, specific studies evaluating the efficacy of 2-(4-Nitrophenyl)ethylurea against T. cruzi or other parasites are not extensively documented in the current body of scientific literature. Research on other urea-based inhibitors has shown promise against different parasites, such as Cryptosporidium parvum, by targeting essential enzymes like inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) nih.govnih.gov. This suggests a potential avenue for future investigation into the specific antiparasitic activities of 2-(4-Nitrophenyl)ethylurea.

Inhibition of Specific Parasitic Enzymes (e.g., TcTS)

Trypanosoma cruzi trans-sialidase (TcTS) is a key virulence factor for the parasite and a significant target for the development of new drugs against Chagas disease nih.govmdpi.comresearchgate.netbeilstein-journals.org. This enzyme is crucial for the parasite's ability to invade host cells and evade the immune system. While various compounds, including derivatives of sialic acid and natural products like flavonoids, have been identified as inhibitors of TcTS, there is no specific evidence in the literature to indicate that 2-(4-Nitrophenyl)ethylurea acts as an inhibitor of this enzyme nih.gov. The exploration of its inhibitory potential against TcTS and other essential parasitic enzymes would be a necessary step to validate its utility as an antiparasitic agent.

Mode of Action Studies

The mode of action for many nitroaromatic drugs against trypanosomes involves enzymatic reduction of the nitro group by a parasite-specific type I nitroreductase (NTR) nih.gov. This bioactivation process, which is inefficient in mammalian cells, leads to the formation of cytotoxic metabolites that induce oxidative stress and damage parasitic cells. It is plausible that 2-(4-Nitrophenyl)ethylurea, as a nitroaromatic compound, could exert its potential trypanocidal effects through a similar reductive activation pathway. However, without specific mode-of-action studies on this compound, this remains a hypothesis based on the activity of structurally related molecules.

Other Reported Pharmacological Activities

Beyond its potential as an antimicrobial agent, the structural motifs within 2-(4-Nitrophenyl)ethylurea suggest possible interactions with other pharmacological targets.

Anti-inflammatory Mechanisms (e.g., COX-2 Inhibition)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in inflammation, and its selective inhibition is a key strategy for anti-inflammatory drug development nih.govlitfl.com. Certain compounds containing nitrophenyl groups have been investigated as selective COX-2 inhibitors nih.gov. These inhibitors are designed to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs nih.gov. At present, there are no specific studies confirming the ability of 2-(4-Nitrophenyl)ethylurea to inhibit COX-2. Experimental validation is required to determine if this compound possesses any anti-inflammatory properties via this or other mechanisms.

Antidiabetic Properties (e.g., α-Glucosidase Inhibition)

Inhibition of the α-glucosidase enzyme is an established therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption nih.govoamjms.euresearchgate.netacademicjournals.org. The standard in vitro assay for α-glucosidase inhibitors often utilizes a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases the chromogenic product p-nitrophenol upon enzymatic cleavage researchgate.netnih.gov. While the "nitrophenyl" moiety is present in both the standard substrate and 2-(4-Nitrophenyl)ethylurea, this structural similarity does not inherently confer inhibitory activity. Although some urea derivatives have been explored for various biological activities, specific research demonstrating that 2-(4-Nitrophenyl)ethylurea inhibits α-glucosidase is currently unavailable researchgate.net.

Anti-HIV Activity (e.g., HIV-1 Capsid Protein Assembly Inhibition)

The fight against Human Immunodeficiency Virus (HIV) has been bolstered by the discovery of novel therapeutic targets beyond traditional enzymes like reverse transcriptase and protease. The HIV-1 capsid protein (CA) has emerged as an attractive target because it plays a critical role in multiple stages of the viral life cycle, including assembly, maturation, and early post-entry events. nih.govmdpi.com The proper assembly of the capsid, a cone-shaped protein shell that encloses the viral genome, is essential for viral infectivity. nih.govnatap.org

Research has identified that certain phenylurea derivatives can act as potent inhibitors of HIV-1 capsid assembly. nih.gov These small molecules typically function by binding to a specific site on the N-terminal domain (NTD) of the capsid protein, interfering with the crucial CA-CA interactions necessary for the formation of a stable viral core. nih.govnatap.org One such compound, known as CAP-1 (N-(3-chloro-4-methylphenyl)-N'-[2-[([5-[(dimethylamino)-methyl]-2-furyl]-methyl)-sulfanyl]ethyl]urea), demonstrates a novel antiviral mechanism. nih.govnatap.org Instead of blocking viral entry or enzyme function, CAP-1 disrupts the assembly and maturation stages of the HIV replication cycle. natap.org Virus particles generated in the presence of CAP-1 exhibit abnormal core morphologies and heterogeneous sizes, rendering them non-infectious. nih.govnatap.org This mechanism, targeting protein-protein interactions, represents a promising avenue for developing new classes of antiretroviral drugs. natap.org While studies on 2-(4-Nitrophenyl)ethylurea itself are not extensively detailed, the activity of related phenylurea compounds provides a strong rationale for investigating its potential in this area. nih.govresearchgate.net

Table 1: Examples of Phenylurea Derivatives and their Anti-HIV Activity

| Compound | Target | Mechanism of Action | Reported Activity |

|---|---|---|---|

| CAP-1 | HIV-1 Capsid Protein (CA) | Inhibits capsid assembly and maturation by binding to the CA NTD. nih.govnatap.org | Dose-dependent inhibition of HIV-1 infectivity; causes abnormal core morphology. nih.govnatap.org |

| PF-3450074 (PF74) | HIV-1 Capsid Protein (CA) | Binds to the interface between the NTD and C-terminal domain (CTD), disrupting capsid stability. mdpi.commdpi.com | Exhibits a bimodal mechanism, affecting nuclear entry at low concentrations and accelerating uncoating at high concentrations. mdpi.com |

Cholinergic Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. wikipedia.org The two main types of cholinesterases are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While both enzymes can hydrolyze acetylcholine, they have different substrate specificities and play distinct roles in cholinergic function. nih.govnih.gov Inhibitors of these enzymes are used in the treatment of various conditions, including Alzheimer's disease, myasthenia gravis, and glaucoma. wikipedia.orgnih.gov

Compounds containing a nitrophenyl group have been investigated for their ability to inhibit these crucial enzymes. For instance, studies have shown that the 4-nitrobenzenesulfonyl group can influence the mode of inhibition of AChE, in some cases changing it from competitive to noncompetitive. nih.gov This suggests that the electronic properties of the nitrophenyl moiety play a significant role in the interaction with the enzyme's active site. Research has also identified compounds like ethyl 4-nitrophenyl ethylphosphonate as dual inhibitors of both AChE and BChE. nih.govresearchgate.net The ability of the nitrophenyl scaffold to interact with these enzymes makes 2-(4-Nitrophenyl)ethylurea a compound of interest for potential modulation of the cholinergic system.

Table 2: Inhibition of Cholinergic Enzymes by Nitrophenyl-Containing Compounds

| Compound | Enzyme Target(s) | Inhibition Constant (Ki) / IC50 | Mode of Inhibition |

|---|---|---|---|

| (S)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | Acetylcholinesterase (AChE) | Ki = 19.0 +/- 0.9 μM nih.gov | Noncompetitive nih.gov |

| (R)-2,4,4-trimethyl-2-[[(4-nitrophenyl)sulfonoxy]methyl]morpholinium iodide | Acetylcholinesterase (AChE) | Ki = 50 +/- 2 μM nih.gov | Noncompetitive nih.gov |

| [3-[(4-nitrophenyl)sulfonoxy]phenyl]-N,N,N-trimethylammonium iodide | Acetylcholinesterase (AChE) | Ki = 6.0 +/- 0.5 μM nih.gov | Not specified |

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Electronic and Steric Properties on Biological Potency

The biological activity of arylurea compounds is highly dependent on the nature and position of substituents on the aromatic ring. rsc.org These substituents exert their influence through a combination of electronic and steric effects. nih.govnih.gov

Electronic Properties: The nitro group (-NO2) present in 2-(4-Nitrophenyl)ethylurea is a strong electron-withdrawing group. nih.gov The presence of such groups can significantly alter the electronic distribution within the molecule, affecting its ability to interact with biological targets. nih.gov In many classes of bioactive molecules, electron-withdrawing groups on an aromatic ring enhance activity by modifying factors like binding affinity or metabolic stability. mdpi.com For example, in some series of anti-tuberculosis urea derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to be favorable for activity. nih.gov The delocalization of π-electrons caused by the nitro group can influence hydrogen bonding capabilities and π-stacking interactions with amino acid residues in a target protein's active site. nih.govnih.gov

Steric Properties: The size and shape (steric bulk) of substituents also play a critical role. rsc.orgresearchgate.net Bulky groups can either enhance binding by promoting favorable van der Waals interactions or hinder it by causing steric clashes with the target protein. SAR studies on various urea derivatives have shown that bulky alkyl or aryl groups can be crucial for maximizing activity. nih.gov For 2-(4-Nitrophenyl)ethylurea, the ethylurea (B42620) side chain provides a degree of flexibility and specific spatial orientation that is critical for its interaction with target sites.

Conformational Effects on Activity

The three-dimensional shape, or conformation, of a molecule is a key determinant of its biological activity. The urea functional group has a degree of conformational restriction due to the delocalization of electrons from the nitrogen atoms to the carbonyl group. nih.gov For N,N'-disubstituted ureas, a trans,trans conformation is generally preferred, which allows the N-H groups to act as effective hydrogen bond donors. nih.gov

This conformational arrangement is crucial for the compound's ability to form stable hydrogen bonds with the backbone or side chains of amino acids within a protein's binding pocket. nih.gov For HIV-1 capsid inhibitors, the specific conformation of the molecule allows it to fit precisely into the binding site on the CA protein, disrupting its natural protein-protein interactions. nih.gov Any structural modification that alters this preferred conformation, such as the introduction of bulky ortho substituents on the phenyl ring, could disrupt the planarity of the urea moiety and negatively impact its binding affinity and biological activity. nih.gov

Modulation of Target Selectivity

Modulating target selectivity is a critical goal in drug design to minimize off-target effects. For compounds like 2-(4-Nitrophenyl)ethylurea, which may interact with multiple biological targets, subtle structural modifications can significantly alter its selectivity profile. For instance, in the context of cholinergic enzymes, minor changes to an inhibitor's structure can shift its preference from AChE to BChE, or vice versa. nih.gov This is often due to differences in the size and amino acid composition of the active sites of the two enzymes.

Similarly, for anti-HIV agents that target the capsid protein, modifications to the inhibitor can fine-tune its binding to different interfaces of the CA protein, potentially altering its mechanism of action (e.g., inhibiting assembly versus promoting premature disassembly). nih.govmdpi.com The specific substitution pattern on the phenyl ring and the nature of the side chain are key factors that can be manipulated to achieve desired selectivity, enhancing the therapeutic potential of the compound while reducing unwanted interactions with other proteins.

Future Perspectives and Research Directions

Rational Design of Novel 2-(4-Nitrophenyl)ethylurea Analogs for Enhanced Biological Efficacy

The rational design of new analogs based on the 2-(4-nitrophenyl)ethylurea framework is a primary focus for enhancing therapeutic potential. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the molecule to improve its efficacy and selectivity. nih.govresearchgate.net Research has shown that the electronic properties of substituents on the phenyl rings significantly influence biological activity. nih.gov

Key areas for analog development include:

Substitution on the Phenyl Ring: Studies on related nitrophenylurea compounds indicate that introducing electron-withdrawing groups, such as additional nitro groups or halogens (e.g., chloro, bromo), can modulate activity. nih.govnih.gov For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, a 4-nitro substituent resulted in good potency as an allosteric modulator of the Cannabinoid Type-1 receptor. nih.gov Conversely, electron-donating groups have also been explored to fine-tune activity.

Modification of the Urea (B33335) Linkage: The urea moiety is essential for interaction with biological targets, often through hydrogen bonding. researchgate.net Modifications, such as creating thiourea (B124793) analogs, can alter these interactions and have resulted in compounds with significant inhibitory activity against enzymes like nitric oxide synthase. rsc.org

Alteration of the Ethyl Linker: The flexibility and length of the linker connecting the nitrophenyl and urea groups can be adjusted to optimize binding to target proteins. nih.gov

A preliminary SAR study on a related compound, 1-(9-ethylcarbazol-3-yl)-3-(2-methyl-4-nitrophenyl)urea, highlighted that both the carbazole (B46965) and the nitrophenyl urea moieties are essential for potent antiviral activity, as derivatives lacking either part showed no significant inhibition. researchgate.net This underscores the importance of the entire molecular architecture.

Table 1: SAR Insights for Nitrophenylurea Analogs

| Moiety | Modification Strategy | Observed Effect on Activity | Reference |

| Phenyl Ring | Addition of electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance potency. nih.govnih.gov | nih.govnih.gov |

| Phenyl Ring | Addition of electron-donating groups | Can modulate activity, but bulky groups may decrease it. nih.gov | nih.gov |

| Urea Linkage | Replacement with thiourea | Can alter hydrogen bonding and lead to different biological targets. rsc.org | rsc.org |

| Overall Structure | Separation of key pharmacophores | Can lead to loss of activity, indicating the importance of the complete scaffold. researchgate.net | researchgate.net |

Deepening Mechanistic Understanding of Molecular Interactions

A more profound understanding of how 2-(4-nitrophenyl)ethylurea and its analogs interact with biological targets at the molecular level is critical for further development. The urea and nitro groups are known to be key players in these interactions.

The N-H groups of the urea moiety are potent hydrogen bond donors, enabling them to form strong connections with anionic species and amino acid residues in proteins, such as aspartate. researchgate.netnih.gov The nitro group, being electron-withdrawing, can enhance the hydrogen-bonding capability of the urea protons and participate in π-π stacking interactions with aromatic residues in a binding pocket.

Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the binding of related bis(4-nitrophenyl)urea compounds with various anions. These studies confirm that hydrogen bonding is the primary interaction, with electrostatic forces accounting for a significant portion of the binding energy. tandfonline.comresearchgate.net X-ray crystallography of similar urea derivatives has provided concrete evidence of their binding modes, showing how they can mimic the transition state of enzymatic reactions. nih.gov Future research will likely involve co-crystallization of 2-(4-nitrophenyl)ethylurea analogs with their target proteins to visualize these interactions directly, providing invaluable information for designing more specific and potent inhibitors.

Development of Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of urea derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates, and energy-intensive conditions. nih.gov The development of "green" and efficient synthetic routes is a key area of future research.

Current sustainable approaches focus on:

Catalyst-Free and Solvent-Free Reactions: Research has demonstrated that some urea derivatives can be synthesized from primary amines and carbon dioxide (CO2) without any catalysts or organic solvents, reducing waste and environmental impact. rsc.org

Electrochemical Synthesis: A promising green alternative involves the electrochemical synthesis of urea derivatives from CO2 and amines under mild conditions. nih.govacs.org This method can be powered by renewable electricity. One novel approach even bypasses the energy-intensive Haber-Bosch process by directly converting nitrogen gas and CO2 into urea using a special catalyst. acs.org

Mechanochemistry: Ball-milling techniques have been shown to facilitate urea synthesis from ammonia (B1221849) and CO2 under ambient conditions, with the grinding media itself having a catalytic effect. acs.org

Utilizing Green Feedstocks: The concept of "green urea" involves using green ammonia (produced via water electrolysis powered by renewables) and captured, non-fossil-fuel-derived CO2 as starting materials. rsc.orgresearchgate.netureaknowhow.com

These sustainable methods not only reduce the environmental footprint but also have the potential to lower production costs, making the resulting compounds more accessible for widespread application. rsc.org

Table 2: Comparison of Urea Synthesis Methodologies

| Method | Conditions | Advantages | Challenges | Reference(s) |

| Conventional | High temperature & pressure; uses phosgene/isocyanates | Established, high yield | Energy-intensive, uses toxic reagents | nih.govacs.org |

| Catalyst/Solvent-Free | Optimized temperature & pressure | Reduced waste, simpler process | May have lower yields for complex derivatives | rsc.org |

| Electrochemical | Ambient temperature & pressure | Uses renewable energy, utilizes CO2 | Efficiency and production rates are still low for practical application | nih.govacs.org |

| Mechanochemical | Ambient conditions | Low energy input, catalyst-free potential | Scalability for industrial production | acs.org |

| Green Urea Process | Varies (e.g., Haber-Bosch with green H2) | Reduces fossil fuel dependency and emissions | High initial investment, cost of green hydrogen | rsc.orgureaknowhow.com |

Integration of Advanced Computational Techniques in Drug Discovery Pipelines

In silico methods are becoming indispensable tools for accelerating the drug discovery process. researchgate.netnih.gov For 2-(4-nitrophenyl)ethylurea and its analogs, computational techniques can be applied at various stages of development.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of compounds and their biological activity. nih.govnih.gov By analyzing a series of analogs, these models can predict the activity of newly designed compounds, helping to prioritize which ones to synthesize. QSAR studies on related urea derivatives have successfully identified key physicochemical properties, such as size, aromaticity, and polarizability, that govern their inhibitory activity. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It allows researchers to visualize potential hydrogen bonds and other interactions, providing insights that are consistent with experimental data like X-ray crystallography. This helps in understanding the mechanism of action and in designing new analogs with improved binding affinity.

Virtual Screening: Large databases of chemical compounds can be computationally screened to identify those that are most likely to bind to a specific biological target. click2drug.orgbiotech-asia.org This allows for the rapid identification of new hit compounds with the desired nitrophenylurea scaffold.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, helping to identify potential liabilities early in the development process. researchgate.net